4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H25BrClNO. It is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a different bromine position, leading to different chemical properties and applications.
2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride: This compound also has a similar structure but with a different substitution pattern, affecting its reactivity and uses.
Properties
IUPAC Name |
4-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)14-3-4-16(15(17)11-14)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJYOVARCMULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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